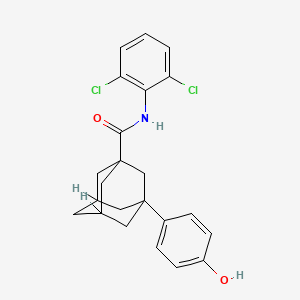

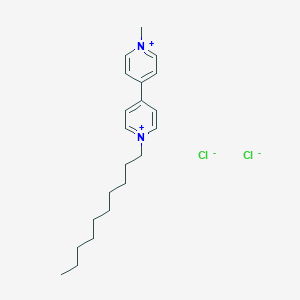

1-Decyl-1'-methyl-4,4'-bipyridin-1-ium dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Decyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and have been extensively studied in the field of supramolecular chemistry. The compound is characterized by its bipyridinium core, which is substituted with a decyl group and a methyl group, making it a quaternary ammonium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is a cyclocondensation process between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . The reaction conditions often include refluxing in ethanol with a large excess of 1-chloro-2,4-dinitrobenzene .

Industrial Production Methods: Industrial production of this compound can be scaled up by preparing the Zincke salt on a multigram scale and then reacting it with the appropriate nucleophiles under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly with electron-rich aromatic diamines.

Common Reagents and Conditions:

Oxidation and Reduction: Common reagents include triethylamine (TEA) for chemical reduction.

Substitution: Reagents such as 1-chloro-2,4-dinitrobenzene are used under reflux conditions in ethanol.

Major Products: The major products formed from these reactions include various substituted bipyridinium derivatives, which exhibit unique electrochemical properties .

Scientific Research Applications

1-Decyl-1’-methyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium dichloride involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it a versatile component in electrochemical systems. The molecular targets and pathways involved include the formation of radical cations and the delocalization of unpaired spin density over aromatic/heterocyclic rings .

Comparison with Similar Compounds

1,1′-Dimethyl-4,4′-bipyridinium dichloride (Methyl viologen dichloride): Known for its use as a herbicide and its electrochemical properties.

1-Decyl-4,4′-bipyridinium dichloride: Similar in structure but lacks the methyl group, affecting its electrochemical behavior.

Uniqueness: 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which enhances its electrochemical properties and makes it suitable for a broader range of applications compared to its analogs .

Properties

CAS No. |

116911-81-0 |

|---|---|

Molecular Formula |

C21H32Cl2N2 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

1-decyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |

InChI |

InChI=1S/C21H32N2.2ClH/c1-3-4-5-6-7-8-9-10-15-23-18-13-21(14-19-23)20-11-16-22(2)17-12-20;;/h11-14,16-19H,3-10,15H2,1-2H3;2*1H/q+2;;/p-2 |

InChI Key |

ULNWJSVDBKYEGA-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)

![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)